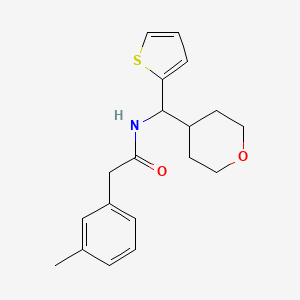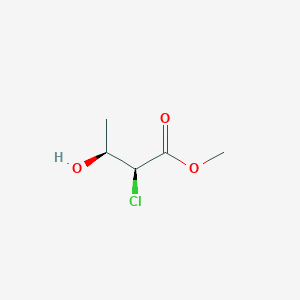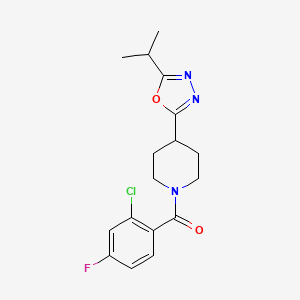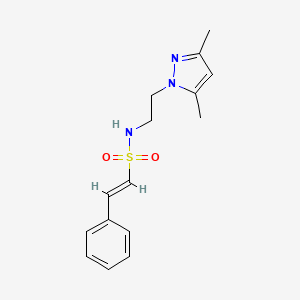
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-2-(m-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)-2-(m-tolyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as TTP488 and has been studied extensively for its potential therapeutic applications in treating Alzheimer's disease and other neurodegenerative disorders.
作用机制
TTP488 acts as an antagonist of RAGE, which is a transmembrane receptor that binds to a variety of ligands, including Aβ. RAGE activation leads to the production of reactive oxygen species, neuroinflammation, and neuronal damage. By blocking RAGE activation, TTP488 reduces the harmful effects of Aβ deposition and neuroinflammation, which are key features of Alzheimer's disease.
Biochemical and Physiological Effects
TTP488 has been shown to reduce Aβ deposition and neuroinflammation in animal models of Alzheimer's disease. It also improves cognitive function and reduces neuronal damage in these models. TTP488 has been found to have a good safety profile and is well-tolerated in animal studies.
实验室实验的优点和局限性
TTP488 has several advantages for lab experiments, including its high potency and selectivity for RAGE. It also has good bioavailability and pharmacokinetic properties, which make it suitable for oral administration. However, TTP488 has some limitations, including its relatively short half-life and the need for frequent dosing.
未来方向
There are several future directions for TTP488 research, including investigating its potential therapeutic applications in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. Further studies are also needed to determine the optimal dosing and administration route of TTP488 in human clinical trials. Additionally, researchers are exploring the use of TTP488 in combination with other drugs for the treatment of Alzheimer's disease. Finally, there is a need for more studies to determine the long-term safety and efficacy of TTP488 in humans.
Conclusion
In conclusion, TTP488 is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications in treating Alzheimer's disease and other neurodegenerative disorders. Its mechanism of action involves blocking RAGE activation, which reduces the harmful effects of Aβ deposition and neuroinflammation. TTP488 has several advantages for lab experiments, including its high potency and selectivity for RAGE, but also has some limitations, including its relatively short half-life. There are several future directions for TTP488 research, including investigating its potential therapeutic applications in other neurodegenerative disorders, determining the optimal dosing and administration route, and exploring its use in combination with other drugs.
合成方法
The synthesis of TTP488 involves the reaction of tetrahydro-2H-pyran-4-ol, thiophene-2-carbaldehyde, and m-tolylacetic acid in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学研究应用
TTP488 has been extensively studied for its potential therapeutic applications in treating Alzheimer's disease and other neurodegenerative disorders. It acts as an antagonist of the receptor for advanced glycation end products (RAGE), which is implicated in the pathogenesis of Alzheimer's disease. TTP488 has been shown to reduce amyloid-β (Aβ) deposition, improve cognitive function, and reduce neuroinflammation in animal models of Alzheimer's disease.
属性
IUPAC Name |
2-(3-methylphenyl)-N-[oxan-4-yl(thiophen-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S/c1-14-4-2-5-15(12-14)13-18(21)20-19(17-6-3-11-23-17)16-7-9-22-10-8-16/h2-6,11-12,16,19H,7-10,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECDJZDVXMSQHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC(C2CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B2846913.png)

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenoxy]propanoic acid](/img/structure/B2846917.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2846921.png)
![2-chloro-N-[2-[(2,5-diphenylpyrazol-3-yl)amino]phenyl]acetamide](/img/structure/B2846925.png)
![(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2846927.png)

![1-benzyl-3-{4-[(3-methyl-2-thienyl)carbonyl]piperazin-1-yl}quinoxalin-2(1H)-one](/img/structure/B2846930.png)

![1-(3,4-Dimethoxyphenyl)-2-(phenylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2846932.png)
![3-cyclopropyl-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2846933.png)
